![molecular formula C19H26N2O2 B2431528 N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide CAS No. 851407-28-8](/img/structure/B2431528.png)
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has shown promising results in various preclinical studies.
Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives have been studied for their corrosion inhibition properties, with research demonstrating their effectiveness in protecting metals in acidic environments. For instance, quantum chemical calculations based on Density Functional Theory (DFT) have shown a relationship between the molecular structure of quinoxalines (a class of quinoline derivatives) and their inhibition efficiency, indicating their potential as corrosion inhibitors for copper in nitric acid media (Zarrouk et al., 2014).
Anticancer Activity
Quinoline derivatives have also been explored for their cytotoxic properties against various cancer cell lines. Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, a compound structurally related to quinoline, showed potent cytotoxic effects, with some derivatives demonstrating significant inhibitory properties against murine leukemia and human Jurkat leukemia cell lines (Deady et al., 2003).
Ribonucleotide Reductase Inhibition
Studies on hydrazone compounds, including those containing quinoline moieties, have focused on their potential as inhibitors of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. These inhibitors could offer therapeutic strategies against cancer, given the enzyme's role in cell proliferation (Tamasi et al., 2005).
Antiviral Agents
Quinoxaline derivatives, closely related to quinoline, have been synthesized and evaluated for their antiviral activity. Some compounds were found to exhibit potent activity against human cytomegalovirus (HCMV), showcasing the potential of quinoline derivatives as antiviral agents (Elzahabi, 2017).
Fluorescent Probes for Biological Imaging
Quinoline derivatives have been utilized in the development of fluorescent probes for biological imaging. A novel ratiometric emission fluorescent probe based on quinoline exhibited characteristics suitable for imaging living cells in extremely acidic conditions, demonstrating the application of quinoline derivatives in bioimaging technologies (Niu et al., 2015).
properties
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-12-6-7-13(2)17-15(12)10-14(18(23)21-17)8-9-20-16(22)11-19(3,4)5/h6-7,10H,8-9,11H2,1-5H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDBAHXTCVULQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

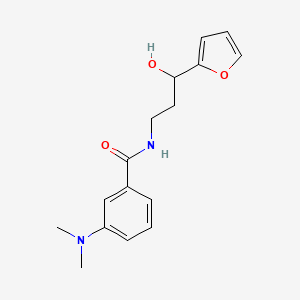
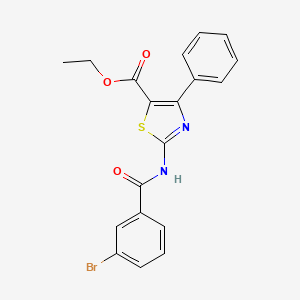
![3,4,5-trimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2431449.png)
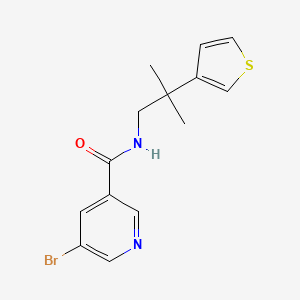
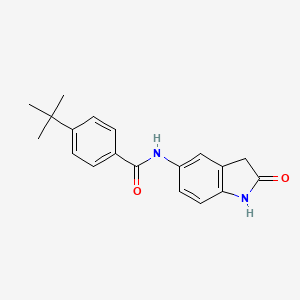
![2-[(4-aminophenyl)thio]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B2431455.png)


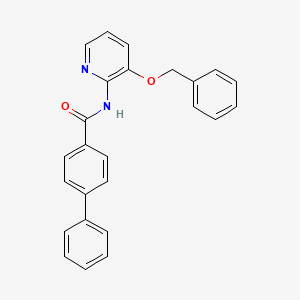
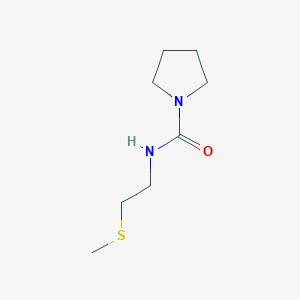
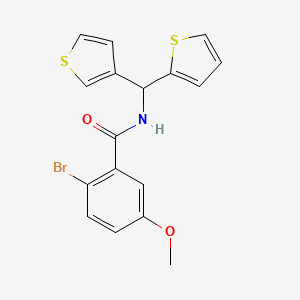
![1-(4-bromo-2-fluorobenzyl)-3-[3-(methylsulfanyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2431464.png)
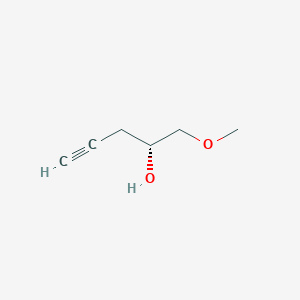
![ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B2431468.png)